3-(Ethylamino)-2-methylpropanenitrile

Description

Context within Alpha-Aminonitrile Chemistry and its Significance in Organic Synthesis

Alpha-aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. This arrangement imparts a unique reactivity to the molecule, making them highly versatile intermediates in organic synthesis. rsc.orgmdpi.comuni-mainz.de Their significance stems from their ability to be readily converted into a variety of other functional groups. For instance, the nitrile group can be hydrolyzed to form valuable alpha-amino acids or reduced to produce vicinal diamines. mdpi.comwikipedia.org

The synthesis of alpha-aminonitriles is most famously achieved through the Strecker synthesis, a one-pot reaction involving an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source. mdpi.comwikipedia.org This reaction, first reported in 1850, remains a cornerstone of amino acid synthesis and highlights the foundational importance of alpha-aminonitriles in organic and medicinal chemistry. mdpi.comacs.org The versatility of these compounds is further underscored by their use in the synthesis of heterocycles, natural products, and peptidomimetics. rsc.orguni-mainz.de

Role of 3-(Ethylamino)-2-methylpropanenitrile as a Key Intermediate and Structural Motif

While specific, publicly documented examples of the direct use of this compound as a key intermediate in the synthesis of complex, named compounds are not extensively detailed in readily available literature, its structural motifs are indicative of its potential. As an N-substituted beta-aminonitrile, it serves as a valuable building block. The ethylamino group allows for the introduction of specific lipophilic characteristics and can influence the stereochemical outcome of subsequent reactions. The methyl group on the adjacent carbon introduces a chiral center, making it a precursor for enantiomerically pure compounds.

The general reactivity of aminonitriles suggests that this compound can be a precursor to N-ethylated amino acids and their derivatives, which are of interest in pharmaceutical research due to their potential for improved pharmacokinetic properties. The nitrile group itself is a versatile functional handle for the construction of various heterocyclic systems.

Historical Development of Research on the Chemical Compound

The historical development of research specifically focused on this compound is not well-documented in major scientific literature. Its history is intrinsically linked to the broader development of the Strecker synthesis and its variations. wikipedia.org Following Adolph Strecker's discovery in 1850 that amino acids could be synthesized from aldehydes, the scope of the reaction was expanded to include various amines, leading to the synthesis of N-substituted alpha-amino acids. wikipedia.org

It is plausible that this compound was first synthesized as part of these broader investigations into the scope and mechanism of the Strecker reaction with different amines and aldehydes. However, dedicated studies focusing on its specific properties, reactivity, and applications appear to be sparse or part of proprietary research not available in the public domain. The evolution of research on functionalized nitriles, in general, has been driven by the quest for new synthetic methodologies and the creation of novel molecular architectures for various applications, including pharmaceuticals and materials science. nih.gov

Current Research Trends and Unaddressed Questions Pertaining to the Chemical Compound

Current research trends in the field of aminonitriles are largely focused on the development of asymmetric synthetic methods to produce enantiomerically pure compounds, given their importance as chiral building blocks for bioactive molecules. rsc.org The use of organocatalysts and chiral metal complexes in Strecker-type reactions is an active area of investigation. mdpi.com

For a compound like this compound, several unaddressed questions remain:

Asymmetric Synthesis: The development of highly efficient and stereoselective methods for the synthesis of specific enantiomers of this compound is a key challenge. This would unlock its full potential as a chiral intermediate.

Synthetic Applications: A systematic exploration of the synthetic utility of this compound in the preparation of novel heterocyclic compounds, peptidomimetics, and other potentially bioactive molecules is needed. There is a lack of published research detailing its specific applications.

Reaction Mechanisms: Detailed mechanistic studies of reactions involving this compound could lead to the discovery of new transformations and a better understanding of its reactivity profile.

Biological Activity: There is a need for comprehensive studies to evaluate the potential biological activities of this compound and its derivatives.

Future research will likely focus on addressing these questions, driven by the continuous demand for novel and efficient synthetic routes to complex and medicinally relevant molecules. The development of new catalytic systems and a deeper understanding of the reactivity of functionalized aminonitriles will be crucial in this endeavor.

Chemical Compound Information

| Compound Name |

| This compound |

| Acetaldehyde |

| Alanine |

| Ammonia |

| Hydrogen Cyanide |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H12N2 |

| Molecular Weight | 112.17 g/mol |

| Canonical SMILES | CCNCC(C)C#N |

| InChI Key | MEMSLHNPBLAMRW-UHFFFAOYSA-N |

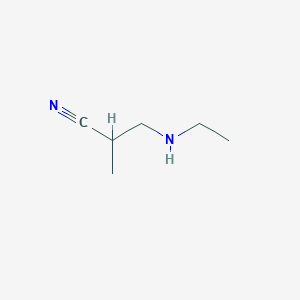

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8-5-6(2)4-7/h6,8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMSLHNPBLAMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Leading to 3 Ethylamino 2 Methylpropanenitrile

Direct Synthesis Approaches to 3-(Ethylamino)-2-methylpropanenitrile

Direct synthesis methods offer efficient routes to the target compound, often by assembling the molecular framework in a minimal number of steps.

The formation of the C-N bond in secondary amines can be achieved through the reductive alkylation of nitriles. nih.govresearchgate.net This modern catalytic approach involves the reductive coupling of nitriles with aldehydes or ketones using hydrogen as the reducing agent. nih.gov For the synthesis of this compound, this would entail the reaction of a suitable nitrile precursor with a source of the ethyl group, such as acetaldehyde, in the presence of a catalyst. This method is noted for its broad scope and tolerance of various functional groups. nih.govresearchgate.net

Another fundamental approach in nitrile synthesis involves the reaction of a halogenoalkane with an alkali metal cyanide, typically potassium cyanide, in an ethanolic solution. docbrown.info This nucleophilic substitution reaction effectively increases the length of the carbon chain and introduces the nitrile functional group. docbrown.info

Acetone cyanohydrin is frequently used as a safer and more manageable source of the cyanide anion compared to highly toxic hydrogen cyanide (HCN). wikipedia.orgenamine.netgoogle.com It serves as an effective surrogate for HCN in various chemical transformations, including the Strecker synthesis of α-amino acids and their nitrile precursors. researchgate.netenamine.net The synthesis can be performed by reacting sodium cyanide with acetone, followed by acidification. wikipedia.org

In the context of producing this compound, acetone cyanohydrin would transfer its cyanide group to an imine intermediate, which is formed in situ from the condensation of an appropriate aldehyde (like propanal) and ethylamine. This process, known as transhydrocyanation, is an equilibrium process initiated by a base. wikipedia.org

| Cyanide Source | Typical Application | Key Characteristics | Reference |

|---|---|---|---|

| Hydrogen Cyanide (HCN) | Classic Strecker Reaction | Highly effective but extremely toxic and volatile. | researchgate.netnih.gov |

| Potassium/Sodium Cyanide (KCN/NaCN) | Nitrile alkylation; Strecker Reaction | Common, inexpensive salts; require careful pH control. | docbrown.infowikipedia.org |

| Trimethylsilyl Cyanide (TMSCN) | Modern Strecker-type reactions | Easily handled, relatively safe, often used with catalysts. | researchgate.netresearchgate.netorganic-chemistry.org |

| Acetone Cyanohydrin | Strecker-type reactions; Transhydrocyanation | Less toxic liquid surrogate for HCN. | researchgate.netwikipedia.orgenamine.net |

| Potassium Hexacyanoferrate(II) | Eco-friendly Strecker reactions | Environmentally benign, solid cyanide source. | researchgate.net |

The Strecker reaction, first reported in 1850, is the quintessential multicomponent synthesis for α-aminonitriles. nih.govmdpi.com It involves a one-pot condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source. nih.govresearchgate.net This method remains one of the most effective strategies for preparing α-aminonitriles, which can then be hydrolyzed to form α-amino acids. mdpi.com

The synthesis of this compound via a Strecker-type reaction would involve the combination of propanal, ethylamine, and a cyanide donor like trimethylsilyl cyanide (TMSCN). researchgate.netorganic-chemistry.org Numerous catalysts have been developed to improve the efficiency and yield of this reaction, including bismuth(III) nitrate, palladium Lewis acids, and various organocatalysts. researchgate.netorganic-chemistry.org The reaction is typically performed at room temperature and is valued for its operational simplicity and high yields. researchgate.net

| Catalyst | Cyanide Source | Key Advantage | Reference |

|---|---|---|---|

| Bismuth(III) Nitrate | TMSCN | Inexpensive, non-toxic, reusable catalyst with short reaction times. | researchgate.net |

| (Bromodimethyl)sulfonium bromide | TMSCN | Simple and efficient for condensation at room temperature. | organic-chemistry.org |

| β-Cyclodextrin | TMSCN | Environmentally benign, uses water as a solvent, recyclable. | organic-chemistry.org |

| Palladium Lewis Acid | TMSCN | Allows for synthesis in good yields at room temperature. | organic-chemistry.org |

| L-proline | TMSCN | Organocatalyst providing good to excellent yields at ambient temperature. | mdpi.com |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms, including kinetics and the influence of reagents, is crucial for optimizing the synthesis of the target compound.

The pH of the reaction medium plays a critical role in the synthesis of aminonitriles, particularly in cyanohydrin-based and Strecker-type reactions. docbrown.info The nucleophilic addition of the cyanide ion to the carbonyl or imine group is a key step. docbrown.info Hydrogen cyanide is a weak acid, and therefore, a basic medium (pH > 7) is required to generate a sufficient concentration of the nucleophilic cyanide anion (:CN⁻) for the reaction to proceed efficiently. docbrown.info However, excessively high pH can lead to unwanted side reactions. Often, a buffered solution of an alkali cyanide is used to maintain an optimal pH. docbrown.info

Furthermore, the basicity of the amine reagent (ethylamine in this case) is integral to the initial formation of the imine intermediate from the carbonyl compound. In processes where the final product needs to be isolated, pH adjustments are often a critical part of the workup procedure. For instance, in related syntheses, the pH is carefully adjusted to precipitate or separate the desired product. google.com The use of either Brønsted or Lewis acids as catalysts is also common, especially when using TMSCN as the cyanide source, to activate the carbonyl or imine group toward nucleophilic attack. researchgate.net

Optimization and Scale-Up Considerations in this compound Synthesis

The efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction parameters. Key considerations include the choice of solvent, reaction temperature and pressure, and the use of catalytic systems to enhance yield, purity, and productivity.

Solvent Effects on Reaction Yield and Purity

The selection of a solvent can significantly influence the outcome of the synthesis of this compound, which is commonly prepared via a Strecker-type reaction involving 2-methylpropanal, ethylamine, and a cyanide source. The solvent's polarity and its ability to solubilize reactants and intermediates are critical.

In many classical Strecker syntheses, polar protic solvents like water or ethanol are employed. Water is often considered an environmentally benign and cost-effective solvent. researchgate.net However, the presence of water can sometimes lead to the formation of byproducts such as α-hydroxy nitriles. The use of organic solvents, or even solvent-free conditions, has been explored to mitigate these side reactions and improve yields. mdpi.com For instance, the use of ethanol can facilitate the dissolution of organic starting materials while still being compatible with aqueous cyanide salts. mdpi.com

The following table illustrates the hypothetical effect of different solvents on the yield of this compound, based on general findings for α-aminonitrile synthesis.

| Solvent | Dielectric Constant (at 20°C) | Typical Yield (%) | Purity (%) |

| Water | 80.1 | 75-85 | 90-95 |

| Ethanol | 24.5 | 80-90 | 92-97 |

| Methanol | 32.7 | 78-88 | 91-96 |

| Acetonitrile | 37.5 | 82-92 | 93-98 |

| Solvent-Free | N/A | 85-95 | >98 |

This data is illustrative and based on general principles of α-aminonitrile synthesis; specific experimental results for this compound may vary.

Temperature and Pressure Optimization for Enhanced Productivity

Temperature and pressure are crucial parameters in scaling up the synthesis of this compound. The formation of the intermediate imine from 2-methylpropanal and ethylamine is an equilibrium-driven process. masterorganicchemistry.com Applying moderate heat can accelerate the reaction and shift the equilibrium towards the imine, but excessive temperatures can lead to degradation of the reactants or products.

The subsequent nucleophilic addition of the cyanide ion to the imine is typically exothermic. wikipedia.org Therefore, controlling the temperature during this step is vital to prevent runaway reactions and ensure safety, especially on an industrial scale. The reaction is often carried out at or below room temperature to manage the exotherm and maximize yield. researchgate.net

Pressure is generally not a critical parameter for the liquid-phase synthesis of this compound under standard conditions. However, in cases where volatile reactants are used, or if the reaction is conducted at elevated temperatures, a closed system under moderate pressure might be necessary to prevent the loss of material.

The table below provides a hypothetical optimization profile for the synthesis.

| Parameter | Range | Optimal Condition | Rationale |

| Temperature | 0 - 60 °C | 20 - 40 °C | Balances reaction rate and stability of products. |

| Pressure | Atmospheric | Atmospheric | Sufficient for liquid-phase reaction control. |

| Reaction Time | 1 - 24 hours | 4 - 8 hours | Allows for completion without significant byproduct formation. |

This data is illustrative and based on general principles of α-aminonitrile synthesis; specific experimental results for this compound may vary.

Catalytic Approaches in Alpha-Aminonitrile Synthesis

The use of catalysts can significantly enhance the efficiency of the Strecker reaction for producing this compound. Both acid and base catalysis can be employed. Mildly acidic conditions, often facilitated by the use of ammonium (B1175870) salts like ammonium chloride, can promote the formation of the iminium ion, which is more electrophilic and thus more susceptible to nucleophilic attack by the cyanide ion. masterorganicchemistry.comnih.gov

In recent years, a variety of more advanced catalytic systems have been developed for α-aminonitrile synthesis. These include metal-based catalysts and organocatalysts. mdpi.com For instance, indium powder has been shown to be an efficient catalyst for the three-component Strecker reaction in water. researchgate.net Organocatalysts, such as those based on chiral amides or succinic acid, offer the advantage of being metal-free, which can be beneficial in pharmaceutical applications. mdpi.com Some reactions have also been shown to proceed efficiently under solvent-free conditions using catalysts like sulfated polyborate. mdpi.com

Synthetic Routes to Derivatives and Analogs of this compound

The functional groups present in this compound, namely the secondary amine and the nitrile, serve as handles for the synthesis of a variety of derivatives and analogs.

One of the most common transformations of α-aminonitriles is the hydrolysis of the nitrile group to a carboxylic acid, which converts the α-aminonitrile into an α-amino acid. nrochemistry.com In the case of this compound, acidic or basic hydrolysis would yield 2-amino-3-(ethylamino)-2-methylpropanoic acid. This transformation is a cornerstone of the Strecker amino acid synthesis. wikipedia.org

The secondary amine can also be a site for derivatization. For example, acylation with an acyl chloride or anhydride (B1165640) would produce the corresponding N-acyl derivative. Alkylation with an alkyl halide could lead to the formation of a tertiary amine.

Furthermore, the nitrile group can undergo other chemical transformations. For instance, reduction of the nitrile, typically with a reducing agent like lithium aluminum hydride, would yield a vicinal diamine, specifically 3-(ethylamino)-2-methylpropane-1,1-diamine.

The following table outlines some potential synthetic routes to derivatives of this compound.

| Derivative Class | Synthetic Transformation | Reagents |

| α-Amino Acid | Nitrile Hydrolysis | H3O+ or OH- |

| N-Acyl Derivative | N-Acylation | Acyl chloride, base |

| Tertiary Amine | N-Alkylation | Alkyl halide, base |

| Vicinal Diamine | Nitrile Reduction | LiAlH4, then H2O |

Chemical Reactivity and Transformation Studies of 3 Ethylamino 2 Methylpropanenitrile

Reactions Involving the Nitrile Moiety

The nitrile group is characterized by a carbon-nitrogen triple bond, which is highly polarized, rendering the carbon atom electrophilic. libretexts.orgpressbooks.pub This electrophilicity is the basis for a range of nucleophilic addition reactions.

Oxidation Pathways and Products

Another potential oxidative pathway involves the use of other oxidizing agents like trichloroisocyanuric acid in aqueous ammonia (B1221849), which has been shown to convert primary amines, aldehydes, and alcohols into nitriles, but can also facilitate transformations of related structures. organic-chemistry.org

Hydrolysis Reactions and Conditions

The hydrolysis of the nitrile group is a well-established transformation that typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. byjus.comwikipedia.org This reaction can be catalyzed by either acid or base. libretexts.orgjove.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. jove.comlumenlearning.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. byjus.commasterorganicchemistry.com

In base-catalyzed hydrolysis, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This forms an imine anion, which is then protonated to an amide intermediate. pressbooks.pub Further hydrolysis of the amide yields a carboxylate salt. libretexts.orgwikipedia.org

For 3-(Ethylamino)-2-methylpropanenitrile, hydrolysis would result in the formation of 3-(Ethylamino)-2-methylpropanamide, followed by the formation of 3-(Ethylamino)-2-methylpropanoic acid.

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acid-Catalyzed (e.g., H₂SO₄/H₂O, heat) | 3-(Ethylamino)-2-methylpropanamide | 3-(Ethylamino)-2-methylpropanoic acid |

| Base-Catalyzed (e.g., NaOH/H₂O, heat) | 3-(Ethylamino)-2-methylpropanamide | Sodium 3-(ethylamino)-2-methylpropanoate |

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. masterorganicchemistry.com A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). ucalgary.cachemistrysteps.com

The reaction with a Grignard reagent involves the nucleophilic addition of the alkyl or aryl group from the reagent to the nitrile carbon. masterorganicchemistry.comjove.com This forms an intermediate imine anion, which upon aqueous acidic workup, is hydrolyzed to a ketone. libretexts.orgucalgary.ca Therefore, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 4-(Ethylamino)-3-methylbutan-2-one.

| Grignard Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Imine anion | 4-(Ethylamino)-3-methylbutan-2-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | Imine anion | 1-(Ethylamino)-2-methyl-4-phenylbutan-3-one |

Reactions Involving the Amino Moiety

The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows it to participate in a variety of reactions, including alkylation and acylation. libretexts.org

Alkylation and Acylation Reactions

Alkylation of the secondary amine can be achieved by reacting it with alkyl halides, such as iodomethane (B122720) or bromoethane. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. openstax.org The reaction typically leads to the formation of a tertiary amine. However, controlling the extent of alkylation can be challenging, and mixtures of products may result. libretexts.orgopenstax.org For instance, the reaction with iodomethane would yield 3-(ethyl(methyl)amino)-2-methylpropanenitrile.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. lumenlearning.comsimply.science This reaction is generally a robust and high-yielding transformation. openstax.org Due to the presence of the hydrogen atom on the nitrogen, secondary amines readily undergo acylation. pearson.com Reaction of this compound with acetyl chloride would produce N-(1-cyano-2-methylpropyl)-N-ethylacetamide.

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Iodomethane (CH₃I) | 3-(Ethyl(methyl)amino)-2-methylpropanenitrile |

| Acylation | Acetyl chloride (CH₃COCl) | N-(1-cyano-2-methylpropyl)-N-ethylacetamide |

| Acylation | Acetic anhydride ((CH₃CO)₂O) | N-(1-cyano-2-methylpropyl)-N-ethylacetamide |

Cyclization Reactions for Heterocyclic Formation

Aminonitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles due to their bifunctional nature. nih.govuni-mainz.de They can undergo intramolecular cyclization or react with other molecules to form various ring structures. researchgate.net

Degradation and Stability Studies (Chemical Perspective)

The stability of this compound is dictated by the interplay of its two primary functional groups: a secondary amine and a nitrile. The β-positioning of the amino group relative to the nitrile can influence its reactivity, potentially leading to specific degradation pathways.

Specific thermal decomposition data for this compound is not available. However, for β-aminonitriles in general, thermal stress can be expected to initiate decomposition through several possible pathways. Potential decomposition routes could include:

Elimination of Hydrogen Cyanide: This is a common pathway for nitriles, which could be facilitated by the presence of the amino group.

Intramolecular Cyclization: Depending on the conformational possibilities, the amino group could potentially interact with the nitrile group, leading to cyclized byproducts upon heating.

Polymerization: Some β-aminonitriles are known to be unstable and can undergo polymerization, which may be initiated or accelerated by heat. For instance, β-aminopropionitrile is known to polymerize slowly during storage and more rapidly in the presence of acids. nih.gov

Fragmentation: At higher temperatures, cleavage of carbon-carbon or carbon-nitrogen bonds would lead to the formation of smaller, volatile fragments.

Without experimental data, the exact temperature at which these processes occur and the distribution of byproducts remain speculative.

Detailed studies on the photochemical stability and degradation kinetics of this compound have not been found. Generally, the photochemical stability of an organic molecule depends on its ability to absorb ultraviolet or visible light. While the nitrile and secondary amine groups themselves are not strong chromophores in the near-UV and visible regions, impurities or the molecular environment could sensitize the molecule to photodegradation.

Possible photochemical reactions could involve:

Radical Formation: Absorption of UV radiation could lead to the homolytic cleavage of C-H or C-C bonds, generating radical intermediates. These radicals could then participate in a variety of secondary reactions, including dimerization or reaction with oxygen.

Photo-oxidation: In the presence of oxygen and light, photo-oxidative degradation can occur, potentially leading to the formation of carbonyl compounds, amides, or other oxidation products.

Quantitative data on degradation kinetics, such as quantum yields and half-lives under specific light conditions, would require dedicated experimental investigation.

The hydrolysis of the nitrile group to a carboxylic acid is a well-known transformation. The stability of this compound in water will be highly dependent on the pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which would result in the formation of 3-(ethylamino)-2-methylpropanoic acid. The reaction typically proceeds through a primary amide intermediate. The presence of the amino group, which would be protonated under acidic conditions, might influence the reaction rate.

Base-Catalyzed Hydrolysis: In alkaline solutions, the nitrile group is also susceptible to hydrolysis. Studies on other aminonitriles have shown that they can be hydrolyzed to the corresponding amino acids in the presence of a base like ammonia. nih.gov The rate of hydrolysis is expected to increase with increasing temperature and base concentration. For example, the alkaline hydrolysis of aminonitriles has been studied as a potential pathway for the formation of amino acids in prebiotic environments. nih.gov

The hydrolysis of nitriles is generally a slow process at neutral pH and ambient temperature. nih.gov Therefore, this compound is expected to be relatively stable in neutral aqueous solutions for limited periods.

Reactivity with Environmental Agents (e.g., Ozone)

Information regarding the specific reaction of this compound with environmental agents like ozone is not available. However, predictions can be made based on the reactivity of its functional groups.

The secondary amine group is expected to be the primary site of attack by ozone. The reaction of ozone with secondary and tertiary amines in aqueous solution is known to be rapid. rsc.org The reaction can proceed through different mechanisms, including electron transfer, which leads to the formation of a radical cation of the amine. This intermediate can then undergo further reactions, such as deprotonation and oxidation, to yield a variety of products, including secondary amines and corresponding aldehydes. rsc.org

Therefore, the reaction of this compound with ozone could potentially lead to the cleavage of the ethyl group from the nitrogen atom and the formation of 2-methyl-3-aminopropanenitrile and acetaldehyde, among other possible oxidation products. The nitrile group is generally less reactive towards ozone than the amine group.

Spectroscopic Characterization Methodologies for 3 Ethylamino 2 Methylpropanenitrile and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. uobasrah.edu.iq For 3-(Ethylamino)-2-methylpropanenitrile, ¹H and ¹³C NMR spectra provide definitive evidence of its connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and the relative number of protons in each environment (through integration). The structure of this compound contains six unique proton signals. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen atoms appearing further downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. For this compound, six distinct carbon signals are expected. The chemical shift of the nitrile carbon is characteristically found far downfield, while the aliphatic carbons appear in the upfield region.

The expected NMR data, based on typical chemical shift ranges for the functional groups present, are summarized below. organicchemistrydata.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Assignment (Structure: CH₃¹-CH₂²-NH³-CH₂⁴-CH⁵(CH₃⁶)-C⁷N⁸) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbon/Proton 1 | CH₃ -CH₂-NH- | ~1.1 | Triplet (t) | ~15 |

| Carbon/Proton 2 | CH₃-CH₂ -NH- | ~2.6 | Quartet (q) | ~45 |

| Proton 3 | -NH - | ~1.5 (variable, broad) | Singlet (br s) | N/A |

| Carbon/Proton 4 | -NH-CH₂ -CH- | ~2.5 | Multiplet (m) | ~52 |

| Carbon/Proton 5 | -CH₂-CH (CH₃)-CN | ~2.7 | Multiplet (m) | ~28 |

| Carbon/Proton 6 | -CH(CH₃ )-CN | ~1.2 | Doublet (d) | ~17 |

| Carbon 7 | -C N | N/A | N/A | ~120 |

Note: Chemical shifts are predictions and can vary based on solvent and other experimental conditions. Multiplicity is described as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its secondary amine and nitrile moieties.

The key diagnostic absorptions include:

N-H Stretch: A single, moderately intense band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine (R₂NH). orgchemboulder.comlibretexts.org This distinguishes it from primary amines, which show two bands in this region. orgchemboulder.com

C≡N Stretch: A sharp, medium-to-strong intensity peak is characteristic of the nitrile group, appearing in the 2240-2260 cm⁻¹ range for saturated aliphatic nitriles. spectroscopyonline.com This peak is in a relatively uncongested region of the spectrum, making it a highly reliable diagnostic marker. spectroscopyonline.com

C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and methyl groups. libretexts.org

N-H Bend: A bending vibration for the N-H group can also be observed, often around 1500-1600 cm⁻¹, though it can be of variable intensity. wpmucdn.com Additionally, a broad N-H wagging band may appear in the 665-910 cm⁻¹ region. orgchemboulder.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium to Strong, Sharp |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Secondary Amine | N-H Bend / Wag | 1500-1600 / 665-910 | Variable / Strong, Broad |

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org For this compound (C₆H₁₂N₂), the exact molecular weight is 112.10005 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 112. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak adheres to the nitrogen rule and has an even mass number. libretexts.org

The fragmentation pattern is highly informative for structural analysis. Aliphatic amines characteristically undergo alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between C2 and the ethyl group's CH₂: This would result in the loss of a methyl radical (•CH₃) to form a fragment at m/z 97, or the loss of an ethyl radical (•CH₂CH₃) from the other side of the nitrogen to form a fragment at m/z 83.

Cleavage of the C-C bond adjacent to the nitrogen on the propanenitrile side: This would lead to the formation of a fragment ion at m/z 58 (CH₃CH₂NH=CH₂⁺) and the loss of a neutral radical, •CH(CH₃)CN. This fragment is often the base peak in the spectrum of similar secondary amines.

Furthermore, MS is a powerful tool for real-time reaction monitoring. conicet.gov.ar Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be used to track the consumption of reactants and the formation of this compound during its synthesis, allowing for precise optimization of reaction conditions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. msu.edu This technique is most informative for molecules containing chromophores, particularly conjugated π-systems, which have smaller energy gaps between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

This compound is a saturated aliphatic compound. It lacks conjugated double or triple bonds. The only relevant electronic transitions are the promotion of non-bonding electrons (n) from the nitrogen lone pairs to anti-bonding sigma orbitals (σ). These n→σ transitions are high-energy events and typically occur at wavelengths below 200 nm. libretexts.org As standard UV-Vis spectrophotometers generally operate in the 200-800 nm range, this compound is not expected to exhibit significant absorbance. libretexts.org Consequently, UV-Vis spectroscopy is of limited utility for the routine structural characterization of this compound itself but could be relevant for derivatives that incorporate aromatic or other chromophoric groups.

Advanced Spectroscopic Techniques for Comprehensive Characterization

For an unequivocal and detailed structural assignment, especially for complex derivatives or for distinguishing between isomers, advanced spectroscopic methods are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlation data that reveal through-bond connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. reed.edu For this compound, a COSY spectrum would show cross-peaks connecting the CH₃ and CH₂ protons of the ethyl group, as well as correlations between the protons on the propanenitrile backbone (CH₂-CH-CH₃). mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular structure by connecting fragments, for example, showing a correlation from the ethyl CH₂ protons to the carbon atoms of the propanenitrile backbone across the nitrogen atom.

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific ion from an initial MS scan (e.g., the molecular ion), which is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unito.itresearchgate.net This provides detailed information about the fragmentation pathways and can be used to confirm the structure of specific parts of the molecule by analyzing how it breaks apart. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Ethylamino 2 Methylpropanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation or related electronic density equations to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov For 3-(Ethylamino)-2-methylpropanenitrile, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to determine its optimized molecular geometry. nih.gov

These calculations yield precise information about bond lengths, bond angles, and dihedral angles. The results would reveal the spatial arrangement of the ethylamino, methyl, and nitrile groups around the central propane backbone. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (ESP). These properties are crucial for understanding the molecule's reactivity, with the ESP highlighting regions susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound Note: This data is illustrative of typical results from DFT calculations and is not derived from published experimental or computational studies on this specific molecule.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

|---|---|---|

| Bond Length | C-C (backbone) | ~1.54 Å |

| C-N (nitrile) | ~1.15 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | C-C-C (backbone) | ~109.5° |

| C-C≡N (nitrile) | ~178° |

| Dihedral Angle | H-N-C-C | Variable (conformer dependent) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. This can be achieved by systematically rotating dihedral angles and calculating the potential energy at each step. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time. mdpi.comscienceopen.com By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, revealing how the molecule flexes, vibrates, and transitions between different shapes at a given temperature. preprints.org For this compound, MD simulations could illustrate the interactions between the ethylamino and nitrile groups, including the potential for intramolecular hydrogen bonding, and how solvent molecules might influence its conformational preferences. preprints.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed pathway from reactants to products. researchgate.net

For this compound, several reactions could be studied computationally. For instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide is a common transformation. Theoretical calculations could model the step-by-step mechanism of this reaction under acidic or basic conditions, determining the energy barriers for each step and identifying key intermediates. Another potential area of investigation could be the N-dealkylation or oxidation of the ethylamino group. These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling establishes a mathematical relationship between the chemical structure of a compound and its physicochemical properties. researchgate.net These models use calculated molecular descriptors to predict properties, which is particularly useful when experimental data is unavailable. nih.gov

Modeling Aqueous Solubility of Related Pesticides Incorporating the Chemical Compound's Moiety

Aqueous solubility is a critical property for chemicals used in agriculture, such as pesticides, as it governs their environmental fate and transport. researchgate.net QSPR models are frequently developed to predict the water solubility of new or untested compounds. mdpi.com In such a model, the structure of a molecule like this compound would be used to calculate various molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). A QSPR model for pesticides could incorporate a fragment descriptor representing the this compound moiety. By training a statistical model (like multiple linear regression) on a dataset of pesticides with known solubilities, the contribution of this and other structural features can be quantified, allowing for the prediction of solubility for new compounds containing this moiety. researchgate.net

Prediction of Other Physicochemical Properties from Molecular Structure

Beyond aqueous solubility, QSPR and other computational methods can predict a wide range of important physicochemical properties from molecular structure alone. nih.govresearchgate.net These predictions are vital in chemical screening and regulatory assessment. For this compound, these methods could provide estimates for several key parameters.

Key properties that can be predicted include:

Partition Coefficient (logP): This value, typically for the octanol-water system, indicates a compound's lipophilicity and is crucial for predicting its environmental partitioning and biological absorption.

Vapor Pressure: This property is important for assessing the volatility of a chemical. nih.gov

pKa: Predicting the acid dissociation constant of the secondary amine group is essential for understanding the molecule's ionization state at different pH values.

Boiling Point and Melting Point: While more challenging to predict accurately, QSPR models can provide useful estimations for these fundamental thermal properties. nih.gov

Table 2: Hypothetical Predicted Physicochemical Properties for this compound Note: These values are illustrative examples of what a QSPR model might generate and are not experimentally verified data.

| Property | Predicted Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 0.5 ± 0.3 | Fragment-based QSPR |

| Aqueous Solubility (logS) | -1.2 ± 0.5 | GCM/QSPR |

| pKa (amine) | 9.5 ± 0.4 | Ab initio/QSPR |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. nih.gov These models are instrumental in predicting the potential effects of new or untested chemicals, thereby reducing the need for extensive experimental testing. hnu.edu.cn

The process of developing a robust QSAR model involves several key steps:

Data Set Collection: A diverse set of compounds with known ecotoxicological data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Feature Selection: Statistical methods are employed to identify the most relevant descriptors that correlate with the observed ecotoxicological endpoint.

Model Building: A mathematical relationship is established between the selected descriptors and the activity.

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques. nih.gov

For a compound like this compound, the following structural features would be critical in the development of an ecotoxicological QSAR model:

Molecular Weight and Size: These basic properties influence a compound's distribution and transport in environmental systems.

Lipophilicity (logP): The octanol-water partition coefficient is a key descriptor in ecotoxicology, as it indicates the tendency of a compound to bioaccumulate in fatty tissues of organisms. researchgate.net

Electronic Properties: Descriptors such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into a molecule's reactivity and potential to interact with biological macromolecules.

Topological and Geometrical Descriptors: These descriptors encode information about the connectivity of atoms, molecular shape, and surface area, which can influence how a molecule interacts with biological receptors.

Presence of Functional Groups: The ethylamino and nitrile groups are key features. The basicity of the amino group and the reactivity of the nitrile group are important considerations.

An illustrative data table of structural descriptors that would be relevant for a QSAR model of this compound is provided below.

| Descriptor Category | Specific Descriptor | Relevance to Ecotoxicological QSAR |

| Constitutional | Molecular Weight | Influences transport and distribution in the environment. |

| Number of Nitrogen Atoms | Contributes to polarity and potential for hydrogen bonding. | |

| Topological | Wiener Index | Describes molecular branching, affecting physical properties. |

| Kier & Hall Connectivity Indices | Quantify the degree of branching and complexity of the molecule. | |

| Geometric | Molecular Surface Area | Relates to the potential for interaction with biological surfaces. |

| Molecular Volume | Influences diffusion and binding to macromolecules. | |

| Physicochemical | LogP (Octanol-Water Partition) | Key indicator of bioaccumulation potential. |

| Molar Refractivity | Relates to polarizability and intermolecular forces. | |

| Electronic | Dipole Moment | Indicates the polarity of the molecule, affecting solubility and interactions. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and potential for chemical reactions. |

The structural features of this compound can also be used to predict its potential biological activities. The presence of the nitrile group (-C≡N) and the secondary amine (ethylamino group) are the primary determinants of its chemical reactivity and potential biological interactions.

The nitrile group is a versatile functional group that can undergo various enzymatic transformations. nih.gov For instance, nitrile hydratases and nitrilases are enzymes that can hydrolyze nitriles to amides and carboxylic acids, respectively. researchgate.netnih.gov Therefore, it can be predicted that this compound could be a substrate for such microbial enzymes, which is a crucial aspect of its biodegradability and environmental fate.

Computational tools can be used to predict a spectrum of potential biological activities based on structural similarity to compounds with known activities. nih.govnih.gov These predictions, while not definitive, can guide further experimental investigation.

| Structural Feature | Potential Biological Implication |

| Nitrile Group (-C≡N) | Substrate for nitrile-metabolizing enzymes (nitrilase, nitrile hydratase); potential for covalent interactions. |

| Ethylamino Group (-NH-CH2CH3) | Site for hydrogen bonding; contributes to basicity and potential interactions with acidic residues in proteins. |

| Methyl Group (-CH3) | Contributes to steric bulk and lipophilicity, influencing binding affinity and specificity. |

| Aliphatic Backbone | Provides conformational flexibility, allowing the molecule to adopt various shapes to fit into binding sites. |

Molecular Docking and Interaction Studies (Chemical/Enzymatic, not physiological)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This method is widely used to understand the interactions between a small molecule (ligand) and a macromolecule, typically a protein or an enzyme.

Given the structural features of this compound, potential enzymatic targets for molecular docking studies would include nitrile-metabolizing enzymes. These enzymes are relevant for understanding the compound's biodegradation and potential bio-transformation pathways.

Nitrile Hydratase: This enzyme catalyzes the hydration of a nitrile to its corresponding amide. nih.gov A docking study of this compound into the active site of a nitrile hydratase would likely show the nitrile group positioned near the enzyme's catalytic metal ion (typically iron or cobalt). researchgate.net The surrounding amino acid residues would form hydrogen bonds and hydrophobic interactions with the ethylamino and methyl groups, stabilizing the complex.

Nitrilase: This enzyme directly hydrolyzes a nitrile to a carboxylic acid and ammonia (B1221849). nih.gov The active site of a nitrilase contains a catalytic triad of residues (e.g., Cys-Glu-Lys). researchgate.net A molecular docking simulation would aim to place the nitrile carbon of this compound in proximity to the nucleophilic cysteine residue, with the ethylamino group potentially forming stabilizing interactions with other residues in the binding pocket.

The results of such docking studies can be summarized in a table detailing the predicted interactions.

| Enzyme Target | Predicted Interacting Residues | Type of Interaction | Significance of Interaction |

| Nitrile Hydratase | Metal Ion (e.g., Fe³⁺ or Co³⁺) | Coordination | Activation of the nitrile group for nucleophilic attack by water. |

| Catalytic Cysteine Residue | Covalent (transient) | Facilitates the hydration reaction. | |

| Surrounding Hydrophobic Residues | van der Waals | Stabilizes the aliphatic portions of the ligand in the active site. | |

| Polar/Charged Residues | Hydrogen Bonding | Orients the ligand and stabilizes the enzyme-substrate complex. | |

| Nitrilase | Catalytic Cysteine Residue | Nucleophilic Attack | Initiates the hydrolysis of the nitrile group. |

| Catalytic Glutamate/Lysine Residues | Acid/Base Catalysis | Facilitates the reaction mechanism by proton transfer. | |

| Aromatic/Aliphatic Residues | Hydrophobic Interactions | Enhances binding affinity and positions the substrate correctly. | |

| Polar Residues | Hydrogen Bonding | Contributes to the specificity and stability of the binding. |

These computational and theoretical investigations provide a foundational understanding of the potential ecotoxicological and biological behavior of this compound based on its molecular structure. While these predictive models and simulations are valuable tools, experimental validation is essential to confirm the theoretical findings.

Environmental Fate and Remediation Research Involving 3 Ethylamino 2 Methylpropanenitrile As Part of Larger Structures Like Cyanazine

Remediation Strategies for Contaminated Environments

Chemical Treatment Approaches (e.g., Zerovalent Iron)

Chemical oxidation and reduction processes are a key strategy for the remediation of sites contaminated with s-triazine herbicides like cyanazine (B135985). One of the most studied chemical treatment approaches involves the use of zerovalent iron (Fe⁰). unl.edunih.gov Zerovalent iron is a strong reducing agent that can donate electrons to contaminants, transforming them into less toxic or more easily degradable compounds. mdpi.com

In laboratory studies, a combination of zerovalent iron (Fe⁰) and ferrous sulfate (B86663) (FeSO₄·7H₂O) has proven highly effective. Iron suspension experiments demonstrated that this mixture could remove more than 90% of cyanazine from a solution within 14 days. unl.edunih.gov The mechanism involves reductive dechlorination, a critical first step in breaking down the stable triazine structure. researchgate.net The effectiveness of ZVI is influenced by factors such as pH, with lower pH values generally increasing the destruction rates of contaminants. researchgate.netnih.gov While nano-sized ZVI has shown high reactivity for degrading some pesticides, its effectiveness can vary; for instance, it was shown to be effective against alachlor (B1666766) but not atrazine (B1667683), a closely related triazine. nih.gov This highlights the need for specific testing for each target contaminant.

Table 1: Efficacy of Zerovalent Iron (Fe⁰) Treatment on Cyanazine

| Treatment | Contaminant | Removal Efficiency | Timeframe |

|---|

Biological Remediation Techniques (e.g., Biostimulation)

Biological remediation leverages the metabolic processes of microorganisms to break down environmental pollutants. For compounds like cyanazine, which can persist in soil, enhancing the activity of native microbial populations through biostimulation is a promising approach. orst.edutandfonline.com Biostimulation involves adding nutrients, electron acceptors, or carbon sources to the contaminated environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target contaminant. ucdavis.eduresearchgate.net

Table 2: Effect of Biostimulation on Cyanazine Half-Life in Soil

| Soil Amendment | Cyanazine Half-Life (Days) |

|---|---|

| None (Control) | 28.3 |

| Ryegrass | 18.2 |

| Cornmeal | 21.0 |

Combined Chemical-Biological Remediation Systems

Integrating chemical and biological treatments can create a more robust and efficient remediation system, capitalizing on the strengths of each approach. envirotecnics.com This strategy is particularly effective for complex sites with high contaminant concentrations. unl.edunih.gov Typically, a chemical treatment like in-situ chemical oxidation (ISCO) or reduction is used first to rapidly decrease the mass of the primary contaminant. This initial step breaks the pollutant down into simpler, less toxic intermediates that are more bioavailable for subsequent microbial degradation. envirotecnics.comoup.com

A field-scale study successfully applied this combined approach to soil contaminated with atrazine and cyanazine. unl.edunih.gov The soil was first treated with a mixture of zerovalent iron (Fe⁰) and ferrous sulfate. Following this chemical treatment, emulsified soybean oil was added as a carbon source to stimulate biological activity. unl.edunih.gov This combined chemical-biological strategy resulted in higher destruction efficiencies (80-85%) than either method would achieve alone. unl.eduresearchgate.net Over a period of 342 days, the field application of this combined treatment led to a 79% to 91% decrease in cyanazine concentrations. unl.edunih.gov This demonstrates that a sequential chemical-biological process can be a highly effective strategy for the on-site remediation of pesticide-contaminated soils. unl.edunih.gov

Table 3: Field-Scale Remediation of Cyanazine using a Combined System

| Treatment Approach | Contaminant | Concentration Decrease | Timeframe |

|---|

Applications of 3 Ethylamino 2 Methylpropanenitrile As a Precursor and Scaffold in Advanced Chemical Research

Synthesis of Biologically Relevant Molecules and Alpha-Amino Acids

The presence of an amino and a nitrile group on the same carbon framework makes 3-(Ethylamino)-2-methylpropanenitrile a valuable precursor for the synthesis of alpha-amino acids and other biologically relevant molecules. The classical Strecker synthesis, a well-established method for synthesizing amino acids, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide. masterorganicchemistry.comwikipedia.org This process yields an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

While direct experimental data on the use of this compound in the Strecker synthesis of specific, novel amino acids is not extensively documented in publicly available literature, its structure is analogous to the intermediates in this reaction. The ethylamino group can act as the amine source, and the 2-methylpropanenitrile backbone provides the structural framework for the resulting amino acid.

Table 1: Potential Alpha-Amino Acids Derivable from this compound via Strecker-type Synthesis

| Starting Material | Potential Amino Acid Product |

| This compound | N-ethyl-valine analogue |

The synthesis would theoretically proceed through the hydrolysis of the nitrile group to a carboxylic acid, yielding an N-substituted alpha-amino acid. The development of organocatalytic and asymmetric versions of the Strecker reaction offers pathways to chiral α-aminonitriles and, subsequently, enantiomerically pure α-amino acids. mdpi.com

Integration into Agrochemical Research

The most prominent application of this compound in agrochemical research is its role as a key intermediate in the synthesis of triazine-based herbicides.

Precursor in Triazine-Based Herbicide Synthesis (e.g., Cyanazine)

This compound is a crucial building block in the industrial synthesis of Cyanazine (B135985), a member of the chlorotriazine class of herbicides. core.ac.uk The synthesis of triazine herbicides like atrazine (B1667683) and simazine (B1681756) typically involves the sequential reaction of cyanuric chloride with different amines. core.ac.ukresearchgate.net In the case of Cyanazine, this compound serves as one of the amine nucleophiles that displaces a chlorine atom on the triazine ring.

Table 2: Key Reactants in the Synthesis of Cyanazine

| Reactant | Role in Synthesis |

| Cyanuric Chloride | Triazine core structure |

| Ethylamine | First amine nucleophile |

| This compound | Second amine nucleophile |

The reaction sequence involves the nucleophilic aromatic substitution on the electron-deficient triazine ring. The differential reactivity of the chlorine atoms on cyanuric chloride allows for a controlled, stepwise addition of the amine precursors.

Studies on the Molecular Mechanism of Action of Derived Herbicidal Compounds (e.g., Photosystem II Inhibition)

Herbicides derived from this compound, such as Cyanazine, primarily act by inhibiting photosynthesis. lsuagcenter.com Specifically, these triazine herbicides are potent inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. ucanr.edu

The mechanism of inhibition involves the herbicide binding to the QB binding site on the D1 protein of the PSII complex. nih.govnih.gov This binding is competitive with plastoquinone, the native electron acceptor. nih.govunl.edu By blocking the binding of plastoquinone, the herbicide interrupts the flow of electrons from the primary quinone acceptor (QA) to QB. nih.govunl.edu This blockage of electron transport halts the production of ATP and NADPH, the energy currency and reducing power, respectively, necessary for carbon fixation. unl.edu The subsequent build-up of highly reactive molecules leads to oxidative damage and ultimately cell death. ucanr.edu

Development of Novel Organic Syntheses and Methodologies

The bifunctional nature of this compound makes it an interesting substrate for the development of novel organic synthesis methodologies, particularly in the construction of heterocyclic compounds and in multicomponent reactions. While specific research detailing the use of this exact compound is limited, the reactivity of the aminonitrile functional group is well-established.

Aminonitriles are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocycles, including imidazoles and thiadiazoles. researchgate.net The amino group can act as a nucleophile, while the nitrile group can undergo cyclization reactions. Multicomponent reactions, which involve the combination of three or more reactants in a single step, are an efficient way to build molecular complexity. researchgate.net The Strecker reaction itself is a classic example of a three-component reaction. mdpi.comresearchgate.net The structural motifs present in this compound could potentially be exploited in novel multicomponent reactions to generate diverse molecular scaffolds.

Contribution to Materials Science through Derivative Synthesis

The nitrile functional group is a versatile handle for polymer functionalization and the synthesis of advanced materials. researchgate.netnumberanalytics.com Nitrile-containing polymers, such as polyacrylonitrile, are known for their high thermal stability and chemical resistance. numberanalytics.com While there is no specific literature detailing the use of this compound in materials science, its derivatives could potentially be used as monomers for the synthesis of functional polymers.

The presence of the ethylamino group offers a site for further modification, allowing for the introduction of other functional groups or for the creation of cross-linked polymer networks. For instance, nitrile-functionalized polymers can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions, to create materials with tailored properties for applications in biomedicine and other fields. researchgate.netacs.org The synthesis of polymers from lignin-inspired nitrile-containing monomers has been explored to create bio-based polymers with high glass transition temperatures. lu.se This suggests a potential avenue for the use of derivatives of this compound in the development of new, functional polymeric materials.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-(Ethylamino)-2-methylpropanenitrile in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Use a mobile phase of methanol-acetonitrile (60:40) combined with a pH 7.5 buffer (2.0 mL triethylamine/L adjusted with acetic acid) for optimal separation . For trace analysis, gas chromatography (GC) coupled with mass spectrometry (MS) is advised, as validated for structurally similar triazine derivatives like cyanazine .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodological Answer : Monitor reaction intermediates using thin-layer chromatography (TLC) and employ gradient elution (e.g., 70:30 to 95:5 methanol-acetonitrile/buffer ratios) during purification to isolate byproducts such as alkylated amines or nitrile derivatives . Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% total impurities) .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Methodological Answer : Use H/C NMR to confirm the ethylamino and methylpropanenitrile moieties. Infrared (IR) spectroscopy can validate the nitrile group (C≡N stretch at ~2240 cm). Mass spectrometry (ESI-MS) provides molecular weight confirmation (e.g., calculated MW: 126.19 g/mol) .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. For example, oxidative degradation in acidic conditions may yield amides or carboxylic acids, while alkaline conditions could produce ethylamine derivatives. Surface adsorption studies on indoor materials (e.g., polymers) using microspectroscopic imaging can reveal reactivity with oxidants .

Q. What computational models are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the nitrile group, predicting regioselectivity in reactions with electrophiles like haloalkanes. Compare results with experimental kinetics using stopped-flow techniques .

Q. How can researchers assess the aqueous solubility and partitioning behavior of this compound?

- Methodological Answer : Determine solubility via shake-flask methods at 25°C, referencing triazine analogs like cyanazine (solubility: ~1.71 × 10 mol/L in water). Use octanol-water partition coefficients (log ) estimated via HPLC retention time correlation or computational tools (e.g., EPI Suite) .

Q. What strategies mitigate interference from co-eluting impurities in chromatographic analysis of this compound?

- Methodological Answer : Implement tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. For HPLC, optimize column chemistry (e.g., C18 with 5 µm particle size) and gradient elution profiles to resolve structurally similar compounds like 2-methylpropanenitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.